molecular formula C16H10O2 B15167858 1,2-Pyrenediol CAS No. 607361-39-7

1,2-Pyrenediol

Cat. No.: B15167858
CAS No.: 607361-39-7
M. Wt: 234.25 g/mol
InChI Key: JMLIZQVKDDUDQE-UHFFFAOYSA-N
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Description

1,2-Pyrenediol is an organic compound with the molecular formula C₁₆H₁₀O₂. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups attached to the 1 and 2 positions of the pyrene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Pyrenediol can be synthesized through several methods, including the hydroxylation of pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective hydroxylation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of catalytic processes using metal catalysts or enzyme-mediated reactions can offer more sustainable and efficient production methods .

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Pyrenediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Pyrenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. In biological systems, this compound may interact with cellular components, leading to oxidative stress or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1,2-Pyrenediol

This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and interactions with other molecules. This positional specificity can lead to distinct properties and applications compared to other pyrenediol derivatives .

Properties

CAS No.

607361-39-7

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

pyrene-1,2-diol

InChI

InChI=1S/C16H10O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8,17-18H

InChI Key

JMLIZQVKDDUDQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)O)C=C2

Origin of Product

United States

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